molecular formula C15H25ClINO3 B4395676 3-[(3-ethoxy-5-iodo-4-isopropoxybenzyl)amino]-1-propanol hydrochloride

3-[(3-ethoxy-5-iodo-4-isopropoxybenzyl)amino]-1-propanol hydrochloride

Cat. No. B4395676
M. Wt: 429.72 g/mol
InChI Key: IFPJHKMRPARHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-ethoxy-5-iodo-4-isopropoxybenzyl)amino]-1-propanol hydrochloride, also known as EIB-041, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-[(3-ethoxy-5-iodo-4-isopropoxybenzyl)amino]-1-propanol hydrochloride is not fully understood, but it is believed to involve the inhibition of certain signaling pathways that are involved in cell growth and proliferation. Specifically, 3-[(3-ethoxy-5-iodo-4-isopropoxybenzyl)amino]-1-propanol hydrochloride has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. Additionally, 3-[(3-ethoxy-5-iodo-4-isopropoxybenzyl)amino]-1-propanol hydrochloride has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
3-[(3-ethoxy-5-iodo-4-isopropoxybenzyl)amino]-1-propanol hydrochloride has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the improvement of cognitive function and memory, and the improvement of cardiovascular function. Specifically, 3-[(3-ethoxy-5-iodo-4-isopropoxybenzyl)amino]-1-propanol hydrochloride has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce the production of inflammatory cytokines, and improve mitochondrial function. Additionally, 3-[(3-ethoxy-5-iodo-4-isopropoxybenzyl)amino]-1-propanol hydrochloride has been shown to improve cognitive function and memory by increasing the production of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival. Finally, 3-[(3-ethoxy-5-iodo-4-isopropoxybenzyl)amino]-1-propanol hydrochloride has been shown to improve cardiovascular function by reducing blood pressure and improving cardiac function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(3-ethoxy-5-iodo-4-isopropoxybenzyl)amino]-1-propanol hydrochloride is its potent anti-cancer properties, which make it a promising candidate for the development of new cancer therapies. Additionally, 3-[(3-ethoxy-5-iodo-4-isopropoxybenzyl)amino]-1-propanol hydrochloride has been shown to have beneficial effects on cognitive and cardiovascular function, which make it a promising candidate for the treatment of Alzheimer's disease and cardiovascular diseases. However, one of the main limitations of 3-[(3-ethoxy-5-iodo-4-isopropoxybenzyl)amino]-1-propanol hydrochloride is its relatively low solubility in water, which can make it difficult to administer in vivo. Moreover, the exact mechanism of action of 3-[(3-ethoxy-5-iodo-4-isopropoxybenzyl)amino]-1-propanol hydrochloride is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

Several future directions for the study of 3-[(3-ethoxy-5-iodo-4-isopropoxybenzyl)amino]-1-propanol hydrochloride can be identified. First, further studies are needed to elucidate the exact mechanism of action of 3-[(3-ethoxy-5-iodo-4-isopropoxybenzyl)amino]-1-propanol hydrochloride, which will help to optimize its therapeutic potential. Second, studies are needed to optimize the formulation of 3-[(3-ethoxy-5-iodo-4-isopropoxybenzyl)amino]-1-propanol hydrochloride to improve its solubility and bioavailability. Third, studies are needed to evaluate the safety and efficacy of 3-[(3-ethoxy-5-iodo-4-isopropoxybenzyl)amino]-1-propanol hydrochloride in vivo, particularly in animal models of cancer, Alzheimer's disease, and cardiovascular diseases. Finally, studies are needed to identify new applications for 3-[(3-ethoxy-5-iodo-4-isopropoxybenzyl)amino]-1-propanol hydrochloride, including its potential use in the treatment of other diseases.

Scientific Research Applications

3-[(3-ethoxy-5-iodo-4-isopropoxybenzyl)amino]-1-propanol hydrochloride has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Several studies have shown that 3-[(3-ethoxy-5-iodo-4-isopropoxybenzyl)amino]-1-propanol hydrochloride has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells. Moreover, 3-[(3-ethoxy-5-iodo-4-isopropoxybenzyl)amino]-1-propanol hydrochloride has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 3-[(3-ethoxy-5-iodo-4-isopropoxybenzyl)amino]-1-propanol hydrochloride has been shown to have beneficial effects on cardiovascular function, including reducing blood pressure and improving cardiac function.

properties

IUPAC Name

3-[(3-ethoxy-5-iodo-4-propan-2-yloxyphenyl)methylamino]propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24INO3.ClH/c1-4-19-14-9-12(10-17-6-5-7-18)8-13(16)15(14)20-11(2)3;/h8-9,11,17-18H,4-7,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPJHKMRPARHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCCCO)I)OC(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Ethoxy-5-iodo-4-propan-2-yloxyphenyl)methylamino]propan-1-ol;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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